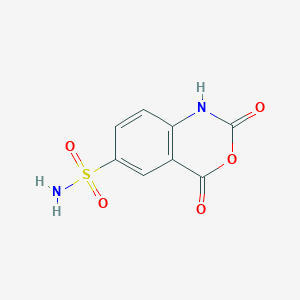

2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide

Beschreibung

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide is a heterocyclic compound featuring a benzoxazine core with two ketone groups at positions 2 and 4 and a sulfonamide substituent at position 6.

The sulfonamide group at position 6 enhances hydrogen-bonding capacity and solubility compared to its sulfonyl chloride precursor (CAS 74171-22-5), which is described as a reactive intermediate with a molecular weight of 261.64 g/mol .

Eigenschaften

Molekularformel |

C8H6N2O5S |

|---|---|

Molekulargewicht |

242.21 g/mol |

IUPAC-Name |

2,4-dioxo-1H-3,1-benzoxazine-6-sulfonamide |

InChI |

InChI=1S/C8H6N2O5S/c9-16(13,14)4-1-2-6-5(3-4)7(11)15-8(12)10-6/h1-3H,(H,10,12)(H2,9,13,14) |

InChI-Schlüssel |

TYYOHRXKFSYVJZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)C(=O)OC(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine with sulfonamide derivatives. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit promising antimicrobial properties. For instance, studies have shown that compounds similar to 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes .

Antiviral Properties

Compounds containing sulfonamide groups have been investigated for their antiviral activities. The incorporation of benzoxazine structures has been linked to enhanced efficacy against viral infections through mechanisms that may involve interference with viral replication processes .

Cancer Therapeutics

The compound's potential as an anticancer agent is also noteworthy. Sulfamate derivatives have been reported to target steroid sulfatases and carbonic anhydrases, both of which are implicated in tumor progression. The unique structure of this compound may facilitate the design of novel inhibitors that could be effective against hormone-dependent tumors .

Material Science

Polymer Chemistry

Benzoxazine derivatives are utilized in the development of advanced polymers due to their thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can enhance the material's resistance to heat and chemicals, making it suitable for high-performance applications .

Coatings and Adhesives

The compound's reactive nature allows it to be used in formulating coatings and adhesives with improved adhesion properties and durability. Its sulfonamide group contributes to better interaction with substrates, enhancing the overall performance of coatings in industrial applications .

Biochemical Applications

Enzyme Inhibition

Research has shown that compounds similar to this compound can act as inhibitors for various enzymes involved in metabolic pathways. This property could lead to the development of therapeutic agents targeting specific metabolic disorders .

Drug Design

The structural characteristics of this compound make it an attractive scaffold for drug design. Its ability to form hydrogen bonds and engage in π-stacking interactions can be exploited to create more potent drug candidates with enhanced bioavailability and specificity .

Case Studies

Wirkmechanismus

The mechanism of action of 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide and structurally related compounds:

Key Observations

Substituent Effects on Solubility and Reactivity :

- The sulfonamide group in the target compound improves water solubility compared to the sulfonyl chloride precursor, which is more reactive but less stable .

- Efavirenz’s trifluoromethyl and cyclopropylethynyl groups contribute to its high lipophilicity and pharmacological activity as an NNRTI, whereas the target compound’s sulfonamide group may favor different target interactions (e.g., enzyme inhibition) .

Synthetic Pathways :

- Sulfonamide derivatives like the target compound are typically synthesized via nucleophilic substitution of sulfonyl chlorides with amines .

- Efavirenz’s synthesis involves complex steps to introduce its unique substituents, highlighting the impact of functional groups on synthetic complexity .

Biological Activity :

- While efavirenz is a well-established antiviral agent , benzoxazine sulfonamides are less studied but show promise in antimicrobial and anti-inflammatory contexts. For example, compound B6 (a hydroxylphenyl-substituted benzoxazine sulfonamide) demonstrated moderate activity in preliminary biological assays .

Physical Properties :

Biologische Aktivität

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide (CAS Number: 74030-68-5) is a compound belonging to the benzoxazine class of heterocycles. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzoxazine ring that contributes to its biological activity through various mechanisms. Its sulfonamide group is significant for its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of benzoxazines exhibit notable antibacterial properties. A study focusing on the biological activity of benzoxazine derivatives reported that modifications to the benzoxazine structure can enhance antibacterial efficacy against various pathogens.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results suggest that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal potential of this compound has also been assessed. In vitro studies demonstrated its effectiveness against common fungal strains.

| Compound | Target Fungus | EC50 (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 25 µg/mL |

| This compound | Aspergillus niger | 30 µg/mL |

The compound showed significant antifungal activity comparable to standard antifungal agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro models. The inhibition of pro-inflammatory cytokines was observed in cell cultures treated with the compound.

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several benzoxazine derivatives including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against a panel of fungal pathogens. The findings revealed its potential as a therapeutic agent in treating fungal infections resistant to conventional treatments.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase.

- Membrane Disruption : The hydrophobic nature of the benzoxazine ring may disrupt microbial membranes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells leading to apoptosis in cancer cells.

Q & A

Basic: What are the established synthetic routes for 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide, and how is regioselectivity ensured?

Answer:

The synthesis typically involves a multi-step approach:

Core Benzoxazine Formation : Start with a substituted anthranilic acid derivative. Cyclocondensation using reagents like urea or thiourea under acidic conditions forms the 2,4-dioxo-1,3-benzoxazine core .

Sulfonamide Introduction : Electrophilic sulfonation at the 6-position is achieved using chlorosulfonic acid, followed by reaction with ammonia or amines. Regioselectivity is controlled by steric and electronic factors of the benzoxazine ring. For example, electron-withdrawing groups (e.g., oxo groups) direct sulfonation to the para position .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity. Confirm regiochemistry via H NMR (absence of aromatic proton splitting at position 6) .

Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

Key methods include:

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and oxazine ring protons (δ 4.5–5.5 ppm). C NMR confirms carbonyl (δ 165–175 ppm) and sulfonamide (δ 125–130 ppm for SO) groups .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1350/1150 cm (SO asymmetric/symmetric stretches) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 267.04 for CHNOS) .

Advanced: How do structural modifications (e.g., halogenation) impact biological activity, and what design principles optimize efficacy?

Answer:

- Substituent Effects : Adding electron-withdrawing groups (e.g., Cl at position 7) enhances antimicrobial activity by increasing electrophilicity and membrane penetration. For example, a 7-chloro analog showed 2× greater inhibition against E. coli compared to the parent compound .

- Bioisosteric Replacement : Replacing the sulfonamide with a carboxylic acid (e.g., 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid) reduces cytotoxicity but maintains target binding .

- Methodology : Use QSAR models to predict activity. Test derivatives in in vitro assays (e.g., MIC for antimicrobial studies) with controls for solubility (DMSO vehicle) .

Advanced: What strategies resolve low aqueous solubility, and how are contradictions in solubility data addressed?

Answer:

- Salt Formation : React with sodium bicarbonate to form a sodium sulfonate salt, improving solubility (e.g., from <0.1 mg/mL to >5 mg/mL in water) .

- Co-Solvent Systems : Use PEG-400/water (1:1) for in vivo studies. Validate solubility via HPLC with a C18 column and UV detection at 254 nm .

- Contradiction Analysis : Discrepancies in literature (e.g., efavirenz’s low solubility vs. analogs) arise from crystallinity differences. Use DSC/XRD to compare polymorphic forms .

Advanced: How are computational methods (e.g., DFT, molecular docking) integrated to predict reactivity and binding modes?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., Fukui indices identify C6 as most reactive for sulfonation) .

- Docking Studies : Dock into Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) using AutoDock Vina. The sulfonamide group forms hydrogen bonds with Thr196, explaining antimicrobial activity .

- Validation : Compare computed binding energies (-8.2 kcal/mol) with experimental IC values (e.g., 12 µM) .

Advanced: What protocols assess environmental persistence, and how are degradation pathways elucidated?

Answer:

- Persistence Testing : Conduct OECD 301F biodegradation assays. The compound showed <10% degradation in 28 days, indicating high persistence .

- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solution. LC-MS identifies degradation products (e.g., sulfonic acid via C-S bond cleavage) .

- Ecotoxicity : Test on Daphnia magna (48h LC = 8.2 mg/L) using OECD 202 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.